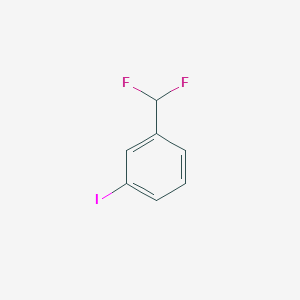

1-(Difluoromethyl)-3-iodobenzene

Beschreibung

BenchChem offers high-quality 1-(Difluoromethyl)-3-iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Difluoromethyl)-3-iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(difluoromethyl)-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2I/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROHDLSABVNCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Difluoromethyl)-3-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Difluoromethyl)-3-iodobenzene, a key building block in modern medicinal chemistry and drug discovery. The document delves into its chemical identity, physicochemical properties, synthesis, and reactivity. A significant focus is placed on the strategic application of this molecule in the design of novel therapeutic agents, underscoring the critical role of the difluoromethyl group as a bioisostere and modulator of pharmacokinetic properties. This guide is intended to be a valuable resource for researchers and scientists engaged in the synthesis and application of fluorinated organic compounds in pharmaceutical development.

Introduction: The Strategic Importance of Fluorination in Drug Design

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the various fluorinated motifs, the difluoromethyl (-CHF2) group has garnered significant interest. It is recognized as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or methyl groups, offering a nuanced approach to modulating molecular properties compared to the more common trifluoromethyl group.[2]

1-(Difluoromethyl)-3-iodobenzene (CAS Number: 1214372-71-0 ) emerges as a particularly valuable synthetic intermediate. It strategically combines the advantageous difluoromethyl group with a reactive iodine handle on a benzene ring. This dual functionality allows for the sequential or orthogonal introduction of diverse functionalities, making it a versatile scaffold for the construction of complex molecular architectures in the pursuit of new therapeutic agents. The iodine atom serves as a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, while the difluoromethyl group imparts its desirable physicochemical characteristics to the target molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(Difluoromethyl)-3-iodobenzene is essential for its effective application in synthesis and drug design. The following table summarizes key computed and available data for this compound.

| Property | Value | Source |

| CAS Number | 1214372-71-0 | BLD Pharm |

| Molecular Formula | C₇H₅F₂I | BLD Pharm |

| Molecular Weight | 254.02 g/mol | BLD Pharm |

| SMILES | FC(F)c1cccc(I)c1 | BLD Pharm |

| Storage Conditions | Keep in dark place, sealed in dry, 2-8°C | BLD Pharm |

Synthesis of 1-(Difluoromethyl)-3-iodobenzene: A Methodological Deep Dive

The synthesis of difluoromethylarenes has been a subject of intense research, with several methodologies developed to introduce the -CHF2 moiety onto an aromatic ring. A prevalent and effective strategy for the synthesis of 1-(Difluoromethyl)-3-iodobenzene involves the copper-catalyzed difluoromethylation of an aryl iodide precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach to 1-(Difluoromethyl)-3-iodobenzene involves the disconnection of the C-CF2H bond, identifying 1,3-diiodobenzene as a readily available starting material and a suitable difluoromethylating agent.

Caption: Retrosynthetic analysis of 1-(Difluoromethyl)-3-iodobenzene.

Recommended Synthetic Protocol: Copper-Catalyzed Difluoromethylation

A robust method for the synthesis of 1-(Difluoromethyl)-3-iodobenzene is adapted from the copper-catalyzed difluoromethylation of aryl iodides using a (difluoromethyl)zinc reagent.[3] This approach offers a practical and efficient route with good functional group tolerance.

Experimental Protocol:

-

Step 1: Preparation of the (Difluoromethyl)zinc Reagent:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust.

-

Add a solution of difluoroiodomethane in an appropriate solvent (e.g., DMF).

-

Stir the suspension at room temperature to form the (difluoromethyl)zinc reagent.

-

-

Step 2: Copper-Catalyzed Cross-Coupling:

-

To the freshly prepared (difluoromethyl)zinc reagent, add 1,3-diiodobenzene and a copper(I) catalyst (e.g., copper(I) iodide).

-

Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

-

Step 3: Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-(Difluoromethyl)-3-iodobenzene.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the organozinc reagent with oxygen and moisture.

-

Copper Catalyst: Copper catalysts are highly effective in mediating the cross-coupling of organozinc reagents with aryl halides.[3]

-

Solvent: DMF is a common solvent for such reactions due to its ability to dissolve the reagents and its high boiling point, which allows for elevated reaction temperatures.

Caption: Experimental workflow for the synthesis of 1-(Difluoromethyl)-3-iodobenzene.

Reactivity and Applications in Drug Discovery

The synthetic utility of 1-(Difluoromethyl)-3-iodobenzene lies in the distinct reactivity of its two key functional groups.

-

The Aryl Iodide Moiety: The carbon-iodine bond is susceptible to a wide range of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of various substituents at the 3-position of the benzene ring, enabling the exploration of a broad chemical space in lead optimization.

-

The Difluoromethyl Group: As previously mentioned, the -CHF2 group serves as a valuable bioisostere. Its moderate lipophilicity and ability to participate in hydrogen bonding can enhance a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[2] The incorporation of a difluoromethyl group can lead to improved metabolic stability by blocking sites of oxidative metabolism.[4]

Case Study: A Hypothetical Drug Discovery Workflow

To illustrate the application of 1-(Difluoromethyl)-3-iodobenzene, consider a hypothetical drug discovery program targeting a specific kinase.

Caption: Application of 1-(Difluoromethyl)-3-iodobenzene in a drug discovery workflow.

In this workflow, 1-(Difluoromethyl)-3-iodobenzene serves as the starting scaffold. Through various cross-coupling reactions, different functionalities can be introduced at the 3-position to probe the binding pocket of the target kinase. The constant presence of the difluoromethyl group at the 1-position ensures that the resulting analogues possess favorable physicochemical properties. This iterative process of synthesis and biological evaluation allows for the rapid identification of potent and drug-like kinase inhibitors.

Conclusion

1-(Difluoromethyl)-3-iodobenzene is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive iodine handle and a property-modulating difluoromethyl group provides a powerful platform for the synthesis of novel therapeutic agents. The synthetic protocols, reactivity patterns, and strategic applications outlined in this guide are intended to empower researchers to leverage the full potential of this important molecule in their drug discovery endeavors.

References

-

Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 2020. [Link]

-

Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate, 2015. [Link]

-

Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters, 2016. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione, 2024. [Link]

Sources

- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

An In-depth Technical Guide to 1-(Difluoromethyl)-3-iodobenzene: Synthesis, Characterization, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(difluoromethyl)-3-iodobenzene, a key building block in contemporary medicinal chemistry. The strategic incorporation of the difluoromethyl (CHF₂) group offers unique bioisosteric properties and the ability to act as a lipophilic hydrogen bond donor, making it a valuable moiety in the design of novel therapeutics. This guide details the synthesis, spectroscopic characterization, and reactivity of 1-(difluoromethyl)-3-iodobenzene, with a focus on its application in palladium-catalyzed cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to empower researchers in leveraging this versatile compound for accelerated drug discovery programs.

Introduction: The Strategic Value of the Difluoromethyl Group in Medicinal Chemistry

The introduction of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful tool to modulate a molecule's physicochemical and biological properties. Among these, the difluoromethyl (CHF₂) group has garnered significant attention for its unique electronic and steric attributes. Unlike the more common trifluoromethyl (CF₃) group, the CHF₂ moiety can act as a lipophilic hydrogen bond donor, a property that can enhance target affinity and specificity.[1] Furthermore, the difluoromethyl group is recognized as a metabolically stable bioisostere of hydroxyl, thiol, and amine functionalities, three of the most prevalent pharmacophores in pharmaceuticals.[1]

1-(Difluoromethyl)-3-iodobenzene emerges as a particularly valuable building block, combining the desirable properties of the difluoromethyl group with the synthetic versatility of an iodoarene. The carbon-iodine bond serves as a highly reactive handle for a wide array of transition metal-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures. This guide will provide a detailed exploration of the synthesis, characterization, and synthetic applications of this important intermediate.

Molecular Structure and Physicochemical Properties

1-(Difluoromethyl)-3-iodobenzene possesses a well-defined structure that dictates its reactivity and physical properties.

| Property | Value | Source |

| CAS Number | 1214372-71-0 | [2] |

| Molecular Formula | C₇H₅F₂I | [2] |

| Molecular Weight | 254.02 g/mol | [2] |

| SMILES | C1=CC(=CC(=C1)I)C(F)F | [2] |

Caption: Key identifiers and properties of 1-(difluoromethyl)-3-iodobenzene.

Synthesis of 1-(Difluoromethyl)-3-iodobenzene

The synthesis of 1-(difluoromethyl)-3-iodobenzene can be approached through several modern difluoromethylation strategies. While a definitive, universally adopted protocol is not extensively documented in readily available literature, the principles of aromatic difluoromethylation provide a clear path to its synthesis. A common and effective approach involves the difluoromethylation of a suitable precursor, such as 3-iodobenzaldehyde or a derivative thereof.

Illustrative Synthetic Pathway: Difluoromethylation of an Aldehyde Precursor

A plausible and widely applicable method for the introduction of the difluoromethyl group is the deoxofluorination of the corresponding aldehyde. This transformation can be achieved using various fluorinating agents.

Sources

1-(Difluoromethyl)-3-iodobenzene synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Difluoromethyl)-3-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis and characterization of 1-(difluoromethyl)-3-iodobenzene, a valuable building block in medicinal chemistry and drug development. The introduction of the difluoromethyl (-CF2H) group into organic molecules can significantly enhance their pharmacological properties. The -CF2H group is a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl or thiol groups, potentially improving metabolic stability and target binding affinity[1]. This guide outlines two plausible synthetic pathways to 1-(difluoromethyl)-3-iodobenzene and details the analytical techniques for its characterization.

Synthetic Routes to 1-(Difluoromethyl)-3-iodobenzene

Two primary synthetic strategies are proposed for the synthesis of 1-(difluoromethyl)-3-iodobenzene: a Sandmeyer-type reaction starting from a difluoromethylated aniline precursor and a direct difluoromethylation of an iodo-substituted arene.

Route 1: Sandmeyer-Type Difluoromethylation of 3-(Difluoromethyl)aniline

This route involves the initial synthesis of 3-(difluoromethyl)aniline, followed by its conversion to the target compound via a Sandmeyer reaction. This approach offers a high degree of regiochemical control.

A potential synthesis of 3-(difluoromethyl)aniline can be adapted from methods used for analogous compounds, such as the synthesis of 2-methyl-3-(trifluoromethyl)aniline[2]. A common approach involves the reduction of a corresponding nitroaromatic compound.

Experimental Protocol: Synthesis of 3-(Difluoromethyl)aniline

-

Step 1: Nitration of (difluoromethyl)benzene. To a stirred solution of (difluoromethyl)benzene in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(difluoromethyl)-3-nitrobenzene.

-

Step 2: Reduction of 1-(difluoromethyl)-3-nitrobenzene. To a solution of 1-(difluoromethyl)-3-nitrobenzene in ethanol, add a reducing agent such as tin(II) chloride dihydrate and concentrated hydrochloric acid. Heat the mixture at reflux for several hours. After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 3-(difluoromethyl)aniline.

The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl halide via a diazonium salt intermediate[3]. A Sandmeyer-type difluoromethylation process has been developed for the conversion of (hetero-)arenediazonium salts to their corresponding difluoromethyl (hetero-)arenes[4].

Experimental Protocol: Synthesis of 1-(Difluoromethyl)-3-iodobenzene

-

Step 1: Diazotization of 3-(Difluoromethyl)aniline. Dissolve 3-(difluoromethyl)aniline in an aqueous solution of a non-nucleophilic acid (e.g., HBF4 or HCl). Cool the solution to 0–5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the diazonium salt.

-

Step 2: Iodination. In a separate flask, dissolve potassium iodide in water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. A vigorous reaction with the evolution of nitrogen gas will occur. Allow the reaction mixture to warm to room temperature and stir for several hours. Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography to yield 1-(difluoromethyl)-3-iodobenzene.

Caption: Synthetic workflow for Route 1.

Route 2: Direct Difluoromethylation of 1,3-Diiodobenzene

This approach involves the direct introduction of a difluoromethyl group onto a pre-existing iodinated benzene ring. This can be achieved through various metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds. Recent developments have enabled the use of these methods for difluoromethylation of aryl halides[5].

Experimental Protocol: Direct Difluoromethylation of 1,3-Diiodobenzene

-

Step 1: Reaction Setup. In a glovebox, combine 1,3-diiodobenzene, a palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (e.g., a phosphine ligand), and a difluoromethylating agent (e.g., a difluoromethyl-containing organometallic reagent or a precursor that can generate a difluoromethyl radical). Add a suitable solvent (e.g., DMF or toluene).

-

Step 2: Reaction Conditions. Seal the reaction vessel and heat the mixture to the appropriate temperature (typically between 80-120 °C) for several hours. Monitor the reaction progress by GC-MS or TLC.

-

Step 3: Work-up and Purification. After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent. Filter the mixture to remove the catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate 1-(difluoromethyl)-3-iodobenzene. By controlling the stoichiometry of the difluoromethylating agent, selective mono-difluoromethylation can be favored.

Caption: Synthetic workflow for Route 2.

Characterization of 1-(Difluoromethyl)-3-iodobenzene

The structural confirmation of the synthesized 1-(difluoromethyl)-3-iodobenzene is achieved through a combination of spectroscopic techniques. Below is a summary of the expected data based on analysis of structurally similar compounds[1][6].

| Technique | Expected Data |

| ¹H NMR | A complex multiplet in the aromatic region (δ 7.0-8.0 ppm) and a triplet for the -CF₂H proton (δ 6.5-7.0 ppm) with a J-coupling of approximately 56 Hz. |

| ¹³C NMR | A triplet for the carbon of the -CF₂H group (δ 110-120 ppm) with a J-coupling of around 240 Hz. Aromatic carbon signals will appear in the range of δ 120-140 ppm. The carbon attached to the iodine will be shifted upfield to around δ 90-100 ppm. |

| ¹⁹F NMR | A doublet for the two equivalent fluorine atoms (δ -110 to -120 ppm) with a J-coupling of approximately 56 Hz from the adjacent proton. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 254. Characteristic fragment ions corresponding to the loss of iodine (M-127) and the difluoromethyl group (M-51). |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrument used for analysis. The data presented here are estimations based on known spectroscopic data for analogous compounds.

Conclusion

This technical guide has outlined two viable synthetic routes for the preparation of 1-(difluoromethyl)-3-iodobenzene, a key building block for the synthesis of novel pharmaceutical agents. The Sandmeyer-type reaction offers regiochemical precision, while direct difluoromethylation provides a more convergent approach. The provided characterization data, although predictive, serves as a reliable reference for the structural elucidation of the target compound. The methodologies and data presented herein are intended to support researchers and scientists in the field of drug discovery and development in their efforts to synthesize and utilize this important fluorinated intermediate.

References

-

Wang, F., Huang, W., & Hu, J. (2011). Difluoromethylation of O-, S-, N-, C-Nucleophiles Using Difluoromethyltri(n-butyl)ammonium Chloride as a New Difluorocarbene Source. Chinese Journal of Chemistry, 29(12), 2717–2721. [Link]

-

Barata-Vallejo, S., & Al-Kaysi, R. O. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. [Link]

-

PubChem. (n.d.). 1-Fluoro-3-iodobenzene. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). Benzene, 1-iodo-3-(trifluoromethyl)-. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method of 2-methyl-3-trifluoromethylaniline. (Patent No. CN108911989B).

-

Fujikawa, K., Fujioka, T., & Amii, H. (2014). Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. Organic Letters, 16(1), 304–307. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 24, 2026, from [Link]

-

RSC Publishing. (2015). Supporting Information: Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation. Retrieved January 24, 2026, from [Link]

-

Khan, I., & Ali, S. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 12(1), 1-23. [Link]

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzene, 1-iodo-3-(trifluoromethyl)- | C7H4F3I | CID 67868 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-(Difluoromethyl)-3-iodobenzene

Introduction

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate molecular properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (-CHF₂) in particular, serves as a bioisostere for hydroxyl and thiol groups, offering unique electronic and conformational characteristics. 1-(Difluoromethyl)-3-iodobenzene is a key building block in this context, providing a versatile platform for the synthesis of more complex fluorinated molecules, often via cross-coupling reactions at the iodo-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 1-(difluoromethyl)-3-iodobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the influential fluorine substituents.

Experimental Protocol: NMR Data Acquisition

The following is a standard operating procedure for the acquisition of high-resolution NMR spectra for compounds of this nature. The causality behind these choices is to ensure optimal resolution, signal-to-noise, and data accuracy.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 1-(difluoromethyl)-3-iodobenzene. The higher end of this range is preferable for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. CDCl₃ is often the first choice due to its low viscosity and ability to dissolve a wide range of organic compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ (δ = 0.00 ppm) can be used, or the spectrum can be referenced to the instrument's internal lock frequency.

-

-

Instrument Parameters:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving the complex splitting patterns in the aromatic region.

-

¹H NMR: Acquire data with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is usually adequate.

-

¹³C NMR: This nucleus is less sensitive, requiring a greater number of scans (e.g., 1024 or more). Employ proton decoupling to simplify the spectrum to singlets for all carbons not directly bonded to fluorine. A longer relaxation delay (5 seconds) can be beneficial for ensuring accurate integration, although this is not typically necessary for routine characterization.

-

¹⁹F NMR: As a highly sensitive nucleus, a small number of scans (e.g., 4-8) is usually sufficient. Proton decoupling can be used to simplify the spectrum, but the coupled spectrum is often more informative.

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-(difluoromethyl)-3-iodobenzene is characterized by a distinct difluoromethyl proton signal and a complex aromatic region.

-

Difluoromethyl Proton (H-α): The proton of the -CHF₂ group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms. The typical coupling constant for this interaction (²J_HF) is in the range of 50-60 Hz.[1]

-

Aromatic Protons: The four aromatic protons will exhibit complex splitting patterns due to both homo- and heteronuclear couplings.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-α (CHF₂) | 6.6 - 7.0 | Triplet (t) | ²J_HF ≈ 56 Hz |

| H-2 | ~7.8 | Singlet (broad) | |

| H-4 | ~7.6 | Doublet of doublets (dd) | ³J_HH ≈ 8 Hz, ⁴J_HH ≈ 2 Hz |

| H-5 | ~7.2 | Triplet (t) | ³J_HH ≈ 8 Hz |

| H-6 | ~7.5 | Doublet of doublets (dd) | ³J_HH ≈ 8 Hz, ⁴J_HH ≈ 2 Hz |

Causality of Assignments:

-

The difluoromethyl proton is significantly deshielded by the two fluorine atoms and appears at a relatively high chemical shift for a proton on a carbon adjacent to an aromatic ring.

-

In the aromatic region, H-2 and H-4 are deshielded due to the electron-withdrawing effects of the adjacent iodine and difluoromethyl groups, respectively. H-5 is expected to be the most shielded.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum provides a direct window into the fluorine environment.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CHF₂ | -110 to -115 | Doublet (d) | ²J_FH ≈ 56 Hz |

Causality of Assignments:

-

The chemical shift of the difluoromethyl group is characteristic and falls within the expected range for such moieties attached to an aromatic ring.[2]

-

The two fluorine atoms are chemically equivalent and are split into a doublet by the single proton attached to the same carbon.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is particularly informative due to the large C-F coupling constants.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F coupled) | Predicted Coupling Constants (J, Hz) |

| C-α (CHF₂) | ~115 | Triplet (t) | ¹J_CF ≈ 240 Hz |

| C-1 | ~140 | Triplet (t) | ²J_CF ≈ 25 Hz |

| C-2 | ~135 | Singlet | |

| C-3 | ~95 | Singlet | |

| C-4 | ~130 | Singlet | |

| C-5 | ~128 | Singlet | |

| C-6 | ~125 | Singlet |

Causality of Assignments:

-

The carbon of the difluoromethyl group (C-α) exhibits a large one-bond coupling to the two fluorine atoms, resulting in a characteristic triplet.[3]

-

The carbon directly attached to the difluoromethyl group (C-1) shows a smaller two-bond coupling.

-

The carbon bearing the iodine (C-3) is significantly shielded due to the "heavy atom effect".

Integrated NMR Analysis Workflow

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method for routine analysis of liquid or solid samples due to its simplicity and minimal sample preparation.

-

Procedure:

-

Place a small drop of liquid or a few crystals of the solid sample directly onto the ATR crystal.

-

Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

-

Predicted IR Absorption Bands

The IR spectrum of 1-(difluoromethyl)-3-iodobenzene is expected to show characteristic absorptions for the aromatic ring, the C-F bonds, and the C-I bond.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch[4] |

| 1600-1585, 1500-1400 | Medium | Aromatic C=C Ring Stretch[5] |

| ~1100 | Strong | C-F Stretch (asymmetric) |

| ~1050 | Strong | C-F Stretch (symmetric) |

| 900-675 | Strong | Aromatic C-H Out-of-Plane Bend[6] |

| ~530 | Medium-Weak | C-I Stretch |

Causality of Assignments:

-

The C-H stretching vibrations above 3000 cm⁻¹ are characteristic of hydrogens attached to sp² hybridized carbons.[4]

-

The strong absorptions around 1100-1050 cm⁻¹ are highly characteristic of the C-F bonds in the difluoromethyl group.

-

The pattern of out-of-plane C-H bending in the 900-675 cm⁻¹ region is diagnostic of the substitution pattern on the benzene ring. For a 1,3-disubstituted ring, strong bands are expected in this region.[6]

Mass Spectrometry (MS): Fragmentation and Molecular Weight Determination

Mass spectrometry provides the molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns, creating a molecular fingerprint.

-

Procedure:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

The sample is vaporized and then ionized by a beam of high-energy electrons.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

Predicted Mass Spectrum and Fragmentation Analysis

The molecular weight of 1-(difluoromethyl)-3-iodobenzene (C₇H₅F₂I) is 254.02 g/mol . The mass spectrum is expected to show a clear molecular ion peak at m/z = 254.

Major Fragmentation Pathways:

-

Loss of Iodine: The C-I bond is the weakest bond in the molecule, and its cleavage is expected to be a major fragmentation pathway, leading to a prominent peak at m/z = 127 (C₇H₅F₂⁺).[7]

-

Loss of a Fluorine Radical: Loss of a fluorine atom from the molecular ion or subsequent fragments is possible.

-

Loss of CHF₂: Cleavage of the bond between the aromatic ring and the difluoromethyl group can lead to a fragment at m/z = 203 (C₆H₄I⁺).

| m/z | Proposed Fragment |

| 254 | [M]⁺ (Molecular Ion) |

| 203 | [M - CHF₂]⁺ |

| 127 | [M - I]⁺ |

| 77 | [C₆H₅]⁺ |

Fragmentation Cascade Diagram

Caption: Predicted EI-MS fragmentation of 1-(difluoromethyl)-3-iodobenzene.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural verification of 1-(difluoromethyl)-3-iodobenzene. Through the predictive interpretation of NMR (¹H, ¹³C, ¹⁹F), IR, and MS data, a detailed and self-consistent picture of the molecule emerges. The characteristic triplet of the difluoromethyl proton in ¹H NMR, coupled with the large ¹J_CF splitting in the ¹³C NMR, provides unequivocal evidence for the -CHF₂ group. The substitution pattern on the aromatic ring is confirmed by the multiplicities in the ¹H NMR and the out-of-plane bending vibrations in the IR spectrum. Finally, mass spectrometry confirms the molecular weight and reveals predictable fragmentation pathways dominated by the cleavage of the weak C-I bond. This guide serves as a valuable resource for researchers, enabling confident identification and utilization of this important fluorinated building block in their synthetic endeavors.

References

-

Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

- Emsley, J. W., & Phillips, L. (Eds.). (1971). Fluorine Coupling Constants. Pergamon.

- Hu, J., et al. (2012). Difluoromethylation of O-, S-, N-, C-Nucleophiles Using Difluoromethyltri(n-butyl)ammonium Chloride as a New Difluorocarbene Source. Chinese Journal of Chemistry.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

PubChem. (n.d.). 1-Fluoro-3-iodobenzene. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Available at: [Link]

-

MDPI. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

-

Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available at: [Link]

-

National Institutes of Health. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Department of Chemistry. Available at: [Link]

-

National Institutes of Health. (2012). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Available at: [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

-

Spectra Analysis. (n.d.). Determining benzene ring substitution patterns from IR spectra. Available at: [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of deuterofluorobenzenes (500 MHz, CD3CN) formed in.... Available at: [Link]

-

Nature. (2021). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Available at: [Link]

-

Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Available at: [Link]

-

Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Available at: [Link]

-

ResearchGate. (2006). Benchmark measurement of iodobenzene ion fragmentation rates. Available at: [Link]

Sources

- 1. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

The Difluoromethyl Group: A Strategic Tool in Modern Medicinal Chemistry

An In-depth Guide for Drug Discovery Professionals

Executive Summary

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, employed to modulate a vast array of physicochemical and pharmacological properties. Among the diverse fluorinated motifs, the difluoromethyl (CF2H) group has emerged as a uniquely versatile functional group. It is far more than a simple structural variant of the more common methyl or trifluoromethyl groups; the CF2H group possesses a nuanced profile of electronic, steric, and hydrogen-bonding characteristics that medicinal chemists can strategically deploy to overcome complex drug design challenges. This guide provides an in-depth exploration of the multifaceted role of the difluoromethyl group, moving beyond a simple list of properties to explain the underlying causality behind its effects and offering practical insights for its application in drug discovery programs.

The Unique Physicochemical Landscape of the Difluoromethyl Group

The true power of the CF2H group lies in its distinct combination of properties, which differ significantly from its hydrocarbon and perfluorinated analogs. Understanding this landscape is critical to leveraging the group effectively.

A "Lipophilic Hydrogen Bond Donor"

Perhaps the most fascinating characteristic of the CF2H group is its capacity to function as a weak hydrogen bond (H-bond) donor.[1] The two highly electronegative fluorine atoms polarize the C-H bond, rendering the hydrogen atom sufficiently acidic to interact with a hydrogen bond acceptor.[1] This unique trait has led to the term "lipophilic hydrogen bond donor," as it introduces H-bond capability without the high polarity and metabolic liability often associated with traditional donors like hydroxyl (-OH) or amine (-NH) groups.[1][2]

-

Strength and Context: The H-bond donating strength of the CF2H group is context-dependent. It is generally considered weaker than an alcohol but comparable to thiophenols or anilines.[2] Its strength is significantly influenced by the electronic nature of the atom to which it is attached. For example, the H-bond acidity increases when the CF2H group is adjacent to strong electron-withdrawing functions like sulfones.[1]

-

Intramolecular Hydrogen Bonding (IMHB): The CF2H group can form intramolecular hydrogen bonds (e.g., CF₂-H···O=C), which can have profound effects. Such IMHBs can mask polar groups, modulate conformational preferences, and lock a molecule into a bioactive conformation, potentially improving membrane permeability and target affinity.[1]

Modulating Lipophilicity: A Context-Dependent Effect

A common misconception is that fluorination always increases lipophilicity. While the trifluoromethyl (CF3) group generally increases the octanol-water partition coefficient (logP), the effect of the CF2H group is more complex.[3] The final impact on lipophilicity is a delicate balance of molecular volume, polarity, and changes in the hydrogen-bonding basicity of adjacent functional groups.[1]

In some cases, replacing a methyl group with a difluoromethyl group leads to only a modest increase or even a decrease in lipophilicity.[1][2] This can occur when the CF2H group is attached to an electron-rich system, where its polar nature can dominate. Conversely, when placed next to a hydrogen bond acceptor (like a sulfone or phosphonate), the CF2H group can reduce the basicity of that acceptor, weakening its interaction with water and leading to a dramatic increase in lipophilicity.[1] This nuanced behavior allows for fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Electronic Influence and pKa Perturbation

The CF2H group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This property can be used to modulate the pKa of nearby acidic or basic centers. For instance, placing a CF2H group near a basic amine will lower its pKa, reducing its protonation state at physiological pH. This can be a crucial tactic for improving cell permeability or altering receptor-binding interactions.[4]

Conformational Control

The CF2H group can exert significant influence over a molecule's conformational preferences. In difluoromethyl ethers (ArO-CF2H), for example, the group can adopt conformations that are distinct from both methyl and trifluoromethyl ethers.[5] This flexibility allows the moiety to adapt to the specific topology of a target's binding pocket, potentially leading to enhanced binding affinity and selectivity.[5]

Enhancing Metabolic Stability

A primary application of the CF2H group is to block metabolic soft spots. A methyl group, particularly in a benzylic position, is often susceptible to oxidation by cytochrome P450 enzymes. Replacing this CH3 group with CF2H can render the position more resistant to this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[4][6]

The Difluoromethyl Group as a Versatile Bioisostere

Bioisosteric replacement is a key strategy in lead optimization. The CF2H group's unique blend of properties makes it a powerful bioisostere for several common functional groups. The choice of which group to replace is driven by the specific design challenge at hand.

Caption: Bioisosteric replacement strategies using the CF2H group.

-

Bioisostere for Hydroxyl (-OH) and Thiol (-SH) Groups: This is a classic application. The CF2H group can mimic the hydrogen-bonding ability of an -OH or -SH group while being metabolically robust.[1][6] This is invaluable for replacing groups that are prone to glucuronidation or oxidation, thereby improving the pharmacokinetic profile.[6] The antimicrobial benzoxaboroles are a prime example, where replacing a synthetically challenging and unstable 3-hydroxy group with a 3-CF2H group preserved stereoelectronics and enhanced bioactivity through strong hydrogen bonding.[7][8]

-

Bioisostere for a Methyl (-CH3) Group: Replacing a methyl group with CF2H can introduce a novel hydrogen-bonding interaction with the target protein, potentially boosting potency.[1] Simultaneously, this switch can block P450-mediated oxidation.[4]

-

Bioisostere for a Trifluoromethyl (-CF3) Group: In cases where the high lipophilicity of a CF3 group is detrimental to the overall drug properties (e.g., poor solubility, off-target effects), switching to a CF2H group can reduce logP while introducing a potentially beneficial H-bond donor capability.[1]

Comparative Physicochemical Properties

| Property | Methyl (-CH3) | Hydroxyl (-OH) | Difluoromethyl (-CF2H) | Trifluoromethyl (-CF3) |

| H-Bond Capability | None | Strong Donor/Acceptor | Weak Donor | Weak Acceptor |

| Typical ΔlogP (vs. -H) | ~ +0.5 | ~ -1.0 to -0.5 | ~ +0.1 to +0.4 (context-dependent) | ~ +0.9 |

| Metabolic Stability | Low (prone to oxidation) | Low (prone to conjugation) | High | High |

| Electronic Effect | Weakly Donating | Donating (resonance), Withdrawing (inductive) | Strongly Withdrawing | Very Strongly Withdrawing |

Synthetic Methodologies: Introducing the CF2H Group

The growing appreciation for the CF2H group has spurred the development of numerous synthetic methods, particularly for late-stage functionalization, which allows for the introduction of the moiety at a late step in a synthetic sequence.[5]

Caption: Overview of common difluoromethylation strategies.

-

Radical Difluoromethylation: This is arguably the most powerful strategy for late-stage C-H functionalization, especially on electron-deficient heterocycles.[5] Reagents like sodium difluoromethanesulfinate (HCF2SO2Na) or pyridinium-based reagents can generate the difluoromethyl radical (•CF2H) under photoredox or thermal conditions, which then adds to the substrate.[5]

-

Nucleophilic Difluoromethylation: Reagents like difluoromethyl phenyl sulfone or (difluoromethyl)trimethylsilane (TMSCF2H) act as sources of a nucleophilic "CF2H-" equivalent.[5] These are commonly used to attack electrophilic centers like aldehydes and ketones.

-

Electrophilic Difluoromethylation: Reagents such as S-(difluoromethyl)diarylsulfonium salts can deliver an electrophilic "CF2H+" species, which is effective for the difluoromethylation of nucleophiles like Grignard reagents or arylboronic acids.[6]

Experimental Protocols: A Practical Approach

To provide a tangible context, the following protocols describe a representative synthesis and a key analytical technique.

Protocol 1: Visible-Light-Driven Synthesis of 3-Difluoromethyl-Quinoxalin-2-one

(Methodology adapted from Li, Y. et al., Molecules, 2022)[6]

This protocol demonstrates a modern, mild, and efficient method for introducing a CF2H group onto a heterocyclic scaffold using photoredox catalysis.

A. Materials & Setup:

-

Substrate: N-substituted quinoxalin-2-one (1a) (0.1 mmol, 1.0 equiv.)

-

Difluoromethyl Source: S-(difluoromethyl)sulfonium salt (2a) (0.2 mmol, 2.0 equiv.)

-

Photocatalyst: Perylene (0.003 mmol, 0.03 equiv.)

-

Solvent: Dichloroethane (DCE) (1.0 mL)

-

Equipment: 10 mL Schlenk tube, magnetic stirrer, 30W blue LED light source, standard laboratory glassware for workup and purification.

B. Step-by-Step Procedure:

-

To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the quinoxalin-2-one substrate (1a), the S-(difluoromethyl)sulfonium salt (2a), and the perylene photocatalyst.

-

Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon) three times.

-

Add 1.0 mL of dichloroethane (DCE) via syringe.

-

Place the reaction tube approximately 5 cm from the 30W blue LED light source and begin vigorous stirring.

-

Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 5 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate (Na2SO4).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluting with a gradient of petroleum ether/ethyl acetate) to yield the desired 3-difluoromethyl-quinoxalin-2-one product.

C. Rationale and Self-Validation:

-

Causality: The perylene photocatalyst, upon excitation by blue light, reduces the sulfonium salt to generate a difluoromethyl radical. This radical then adds to the electron-rich double bond of the quinoxalin-2-one. The resulting radical intermediate is oxidized to form the product and regenerate the catalyst, completing the catalytic cycle.

-

Validation: The success of the reaction is confirmed by comparing the purified product's analytical data (¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS) with expected values. The characteristic triplet in the ¹H NMR and doublet in the ¹⁹F NMR for the CF2H proton and fluorine atoms, respectively, are key diagnostic signals.

Protocol 2: Quantifying Hydrogen Bond Acidity (A) by ¹H NMR

(Methodology described by Zafrani, Y. et al., RSC Med. Chem., 2021)[1][5]

This protocol allows for the quantitative measurement of the CF2H group's H-bond donor strength, a critical parameter for rational drug design.

A. Materials & Setup:

-

Compound: Purified difluoromethyl-containing compound of interest.

-

Solvents: Deuterated chloroform (CDCl3) and deuterated dimethyl sulfoxide (DMSO-d6).

-

Equipment: High-resolution NMR spectrometer.

B. Step-by-Step Procedure:

-

Prepare two NMR samples of the compound at identical concentrations (e.g., 5 mg/mL).

-

Dissolve the first sample in CDCl3.

-

Dissolve the second sample in DMSO-d6.

-

Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions.

-

Identify the chemical shift (δ) of the proton of the CF2H group in both spectra. This signal will typically appear as a triplet with a J-coupling of ~50-60 Hz.

-

Calculate the difference in chemical shift: Δδ = δ(DMSO-d6) - δ(CDCl3).

-

The hydrogen bond acidity parameter, A, is derived from this Δδ value using established linear free-energy relationships. A larger Δδ indicates a stronger hydrogen bond donor.

C. Rationale and Self-Validation:

-

Causality: DMSO is a strong hydrogen bond acceptor, while chloroform is a very weak one. The chemical shift of the CF2H proton is highly sensitive to its electronic environment. In DMSO, the formation of a hydrogen bond (CF2-H···O=S(CD3)2) deshields the proton, causing its resonance to shift downfield. The magnitude of this shift (Δδ) is directly proportional to the strength of the hydrogen bond formed.

-

Validation: The measurement is validated by its consistency and reproducibility. Comparing the calculated A value with literature values for other CF2H-containing compounds provides a benchmark for its relative H-bond donor strength.[1]

Conclusion and Future Outlook

The difluoromethyl group is a sophisticated and powerful tool in the medicinal chemist's arsenal. Its ability to act as a metabolically stable, lipophilic hydrogen bond donor, while simultaneously modulating lipophilicity, pKa, and conformation, provides a unique combination of features to solve multifaceted drug design problems. The continued development of novel and efficient synthetic methods for late-stage difluoromethylation ensures that this versatile group will be incorporated into an ever-expanding number of drug candidates.[1][5] As our understanding of its subtle electronic and conformational effects deepens, the CF2H group will undoubtedly play an increasingly strategic role in the rational design of the next generation of therapeutics.

References

- Zafrani, Y., & Saphier, S. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry.

- Li, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules.

-

Star, A., et al. (2024). The ¹⁸F-Difluoromethyl Group: Challenges, Impact and Outlook. Chemistry – A European Journal. Available at: [Link]

-

Gill, D. M., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]

-

Gini, A., et al. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. Available at: [Link]

-

Silva, T. H., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Available at: [Link]

-

Gini, A., et al. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. ACS Publications. Available at: [Link]

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Properties of Iodinated Aromatic Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Iodinated aromatic compounds, or aryl iodides, represent a cornerstone of modern chemical synthesis, possessing a unique combination of properties that make them indispensable intermediates in the pharmaceutical, agrochemical, and materials science sectors. The distinct nature of the carbon-iodine (C-I) bond—being the longest and most polarizable among the halogens—imparts exceptional reactivity, particularly in transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive exploration of the core properties of iodinated aromatic compounds. We delve into their fundamental physicochemical characteristics, survey robust synthetic methodologies for their preparation, detail their spectroscopic signatures, and thoroughly examine their vast chemical reactivity. Furthermore, we highlight their critical applications in drug discovery, from their role as versatile synthetic building blocks to their use in formulating radiopharmaceuticals for molecular imaging and therapy. This document serves as a technical resource, blending foundational principles with field-proven insights and detailed experimental protocols to empower researchers in leveraging the full potential of these remarkable compounds.

Introduction: The Unique Nature of the Aromatic Carbon-Iodine Bond

The utility of an aryl iodide is fundamentally derived from the properties of its carbon-iodine (C-I) bond. Compared to other aryl halides, the C-I bond is the longest, weakest, and most polarizable. This combination is not a liability but rather the source of its synthetic power.

-

Bond Strength and Length: The C(sp²)-I bond has a lower bond dissociation energy (BDE) compared to its lighter halogen counterparts (C-Br, C-Cl, C-F). This relative weakness facilitates the oxidative addition step in many transition-metal-catalyzed reactions, which is often the rate-limiting step, making aryl iodides the most reactive partners in cross-coupling protocols.[1][2] The abstraction of an iodine atom from an aryl iodide by a radical is also surprisingly efficient in certain cases, a phenomenon driven by the release of steric strain.[3]

-

Polarity and Polarizability: While iodine has an electronegativity similar to carbon, leading to a less polar C-I bond than other carbon-halogen bonds, the large size and diffuse valence electrons of the iodine atom make it highly polarizable.[4] This allows the electron cloud to be easily distorted, facilitating interactions with transition metals and other reagents. There is also a notable interaction between a lone pair on the iodine atom and the delocalized π-system of the benzene ring, which strengthens the C-I bond slightly and reduces the molecule's overall polarity.[4]

-

Halogen Bonding: The iodine atom on an aromatic ring can act as a potent halogen bond donor. This is due to the presence of an electron-deficient region, known as a σ-hole, on the outermost portion of the iodine atom, opposite the C-I bond. This region can engage in highly directional, non-covalent interactions with Lewis bases (halogen bond acceptors), a property increasingly exploited in crystal engineering, materials science, and rational drug design.[5]

Synthesis of Iodinated Aromatic Compounds

The selective introduction of iodine onto an aromatic ring is a well-established field with several reliable methodologies tailored to the electronic nature of the substrate.[6]

Electrophilic Aromatic Iodination (SEAr)

Direct iodination is the most straightforward method for electron-rich aromatic compounds.[6][7] The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[8] However, molecular iodine (I₂) itself is a weak electrophile, and the reaction is reversible because the hydrogen iodide (HI) byproduct can reduce the iodinated product back to the starting material.[9]

Causality: To overcome this, the reaction is almost always performed in the presence of an oxidizing agent (e.g., nitric acid, H₂O₂, iodic acid) which oxidizes the HI as it is formed, driving the equilibrium toward the product and generating a more potent iodinating species (like I⁺).[9][10][11]

The regioselectivity of direct iodination is governed by the electronic properties of the aromatic ring; the reaction occurs at the most electron-rich position, which possesses the most negative atomic carbon charge or the highest occupied molecular orbital (HOMO) coefficient.[6]

Deprotometalation–Iodolysis Sequences

For aromatic compounds that are sensitive to oxidation or where direct iodination provides the wrong regioisomer, a deprotometalation–iodolysis strategy is exceptionally powerful.[6] This involves using a strong base (e.g., an organolithium reagent) to selectively remove a proton, creating an aryl anion intermediate which is then quenched with an iodine source (e.g., I₂).

Expert Insight: A significant challenge is the high reactivity of organolithium intermediates, which can be incompatible with sensitive functional groups like ketones or esters. To mitigate this, "in situ trapping" techniques have been developed. Here, the deprotonation is performed in the presence of a metal salt like ZnCl₂. The highly reactive aryllithium is immediately transmetalated to a less reactive arylzinc species, which can then be safely iodinated. This self-validating system prevents side reactions and broadens the substrate scope significantly.[6]

Spectroscopic and Analytical Characterization

Unambiguous characterization is critical for confirming the successful synthesis and purity of iodinated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The introduction of an iodine atom induces predictable shifts in the aromatic protons. Protons ortho to the iodine typically experience a downfield shift due to the anisotropic effect of the iodine atom.

-

¹³C NMR: The most significant feature is the "heavy atom effect." The carbon atom directly bonded to the iodine (the ipso-carbon) experiences a substantial upfield shift (typically to ~90-100 ppm) due to spin-orbit coupling. This is a highly diagnostic signal. Furthermore, the chemical shift of the ipso-carbon is sensitive to its electronic environment and can be used to probe intermolecular interactions like halogen bonding; a downfield shift of this carbon upon addition of a halogen bond acceptor indicates a stronger interaction.[5]

Mass Spectrometry (MS)

Iodine is monoisotopic (¹²⁷I), so aryl iodides do not exhibit the characteristic isotopic patterns seen with chlorine or bromine. However, a notable phenomenon is the potential for in-source deiodination during electrospray ionization (ESI) mass spectrometry.[12]

Trustworthiness: This is particularly problematic when using formic acid as a mobile phase additive in LC/MS analysis. The deiodination occurs in the ESI capillary and can lead to the misinterpretation of mass spectra.[12][13] Researchers should be cautious and, if deiodination is suspected, consider using alternative additives like acetic acid, which does not induce this reaction.[12]

Chemical Reactivity and Synthetic Utility

The synthetic value of aryl iodides lies in their exceptional versatility as coupling partners.

Transition Metal-Catalyzed Cross-Coupling Reactions

Aryl iodides are the premier substrates for a wide range of cross-coupling reactions due to the weakness of the C-I bond, which facilitates the rate-determining oxidative addition step.[2]

-

Suzuki-Miyaura Coupling (C-C): Reaction with boronic acids or esters to form biaryl structures.

-

Sonogashira Coupling (C-C): Reaction with terminal alkynes to form aryl alkynes.[6]

-

Heck Coupling (C-C): Reaction with alkenes.

-

Buchwald-Hartwig Amination (C-N): Reaction with amines to form arylamines. While historically less efficient than with other halides, modern catalyst systems with specific biarylphosphine ligands have made the C-N coupling of aryl iodides highly effective.[1][6]

-

Ullmann Condensation (C-N, C-O, C-S): Copper-catalyzed reactions are particularly effective for forming bonds between aryl iodides and anilines, phenols, and thiols.[6][14]

The high reactivity of aryl iodides allows these reactions to proceed under milder conditions, with lower catalyst loadings, and often with higher yields compared to aryl bromides or chlorides.

Workflow Visualization: From Synthesis to Application

The following diagram illustrates a common synthetic workflow: the direct iodination of an electron-rich arene followed by its use in a Suzuki-Miyaura cross-coupling reaction to generate a more complex biaryl product, a common motif in pharmaceuticals.

Caption: A typical workflow showing the synthesis of an aryl iodide and its subsequent use.

Mechanism Visualization: Suzuki-Miyaura Catalytic Cycle

This diagram details the key steps in the Suzuki-Miyaura cross-coupling, highlighting the critical role of the aryl iodide.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

The unique properties of iodinated aromatics make them vital in the pharmaceutical landscape.

Building Blocks in Medicinal Chemistry

Aryl iodides are foundational building blocks for constructing complex molecular architectures. Their predictable and high reactivity in cross-coupling reactions allows for the late-stage functionalization of drug candidates, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Many active pharmaceutical ingredients (APIs) contain iodine, such as the antiarrhythmic medication amiodarone and the antiseptic povidone-iodine.[15]

Radioiodination for Imaging and Therapy

The availability of medically useful radioactive isotopes of iodine (¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) makes radioiodination a powerful strategy for developing diagnostic and therapeutic agents.[16][17]

-

Diagnostic Imaging: Compounds labeled with gamma-emitters like ¹²³I (for SPECT) or positron-emitters like ¹²⁴I (for PET) are used as tracers to visualize and quantify biological processes in vivo.[16][18]

-

Radionuclide Therapy: The beta-emitter ¹³¹I is famously used to treat thyroid disorders and cancer by delivering a cytotoxic radiation dose directly to target cells.

A critical consideration in designing radioiodinated pharmaceuticals is the in vivo stability of the C-I bond.[16] Metabolic deiodination can release the radioisotope, leading to off-target accumulation (e.g., in the thyroid) and poor image quality or therapeutic efficacy. Stability is influenced by the electronic environment; iodophenols and iodoanilines are more prone to deiodination, while placing the iodine on an sp² carbon of an iodoarene or iodovinyl moiety generally improves biostability.[16]

X-Ray Contrast Media

The high atomic number and electron density of iodine make it efficient at attenuating X-rays. This property is exploited in iodinated X-ray contrast media (ICM), such as iopamidol and iohexol.[15][19] These are water-soluble, poly-iodinated aromatic compounds that are administered intravenously to enhance the visibility of blood vessels and organs in medical imaging.[15]

Toxicological Considerations

While many iodinated pharmaceuticals are safe, some iodinated compounds can pose toxicological risks. A major environmental and health concern is the formation of iodinated disinfection by-products (I-DBPs) in drinking water.[8][19] Precursors, including naturally occurring organic matter and residues of iodinated X-ray contrast media, can react with disinfectants like chlorine to form highly toxic I-DBPs.[19][20] These compounds are often more cytotoxic and genotoxic than their chlorinated or brominated analogs, acting as alkylating agents that can damage DNA.[21] Structure-toxicity relationships show that toxicity can be modulated by other functional groups on the aromatic ring, with amino and acetamido groups sometimes reducing toxicity.[22]

Experimental Protocols

The following protocols are provided as validated starting points for common transformations involving aryl iodides.

Protocol 1: Direct Iodination of an Activated Arene (Anisole)

This protocol describes the iodination of anisole using molecular iodine with hydrogen peroxide as an affordable and environmentally benign oxidant.

Materials:

-

Anisole

-

Molecular Iodine (I₂)

-

30% Hydrogen Peroxide (H₂O₂)

-

Sulfuric Acid (H₂SO₄), concentrated

-

Ethanol

-

Sodium thiosulfate solution (10% w/v)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve anisole (1.0 eq) in ethanol.

-

Add molecular iodine (1.0 eq) to the solution and stir until it is mostly dissolved.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (0.5 eq) dropwise, keeping the temperature below 10 °C.

-

Add 30% hydrogen peroxide (1.5 eq) dropwise via a syringe or dropping funnel over 30 minutes. Maintain the temperature at 0-5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench by pouring the mixture into a beaker containing 10% sodium thiosulfate solution to destroy any unreacted iodine.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography (hexanes/ethyl acetate). The primary product will be 4-iodoanisole.

Protocol 2: Suzuki-Miyaura Cross-Coupling of an Aryl Iodide

This protocol details a standard palladium-catalyzed Suzuki-Miyaura coupling between 4-iodoanisole and phenylboronic acid.

Materials:

-

4-Iodoanisole (from Protocol 1)

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a Schlenk flask under an inert atmosphere (nitrogen or argon), add 4-iodoanisole (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add degassed toluene and degassed water to the flask (e.g., in a 4:1 ratio). The mixture should be biphasic.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (hexanes/ethyl acetate) to obtain the pure biaryl product, 4-methoxybiphenyl.

References

-

Knochel, P., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. [Link]

-

Li, X., et al. (2021). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H₂OI⁺. Environmental Science & Technology. [Link]

- Johnson, C. A., et al. (1988). Processes for preparing iodinated aromatic compounds.

-

Bonometti, C., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules. [Link]

-

Parente, M., et al. (2017). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Molecules. [Link]

-

Merkushev, E. B. (2010). Advances in the Direct Iodination of Aromatic Compounds. ResearchGate. [Link]

-

Du, Y., et al. (2011). Formation of toxic iodinated disinfection by-products from compounds used in medical imaging. Environmental Science & Technology. [Link]

-

Krasikova, R. N. (2018). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Current Radiopharmaceuticals. [Link]

-

Merkushev, E. V. (2007). Advances in the Synthesis of Aromatic Iodo-compounds. ResearchGate. [Link]

-

Wang, X., et al. (2021). Arene C–H Iodination Using Aryl Iodides. CCS Chemistry. [Link]

-

Hoppe, J. O. (1951). Structure-toxicity relationships of iodinated aromatic carbonates and related compounds. Journal of the American Pharmaceutical Association. [Link]

-

Xu, G., et al. (2023). Gold-Catalyzed C–O Cross-Coupling Reactions of Aryl Iodides with Silver Carboxylates. Organic Letters. [Link]

-

Benesi, H. A., & Hildebrand, J. H. (1949). A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons. Journal of the American Chemical Society. [Link]

-

ChemistryViews (2023). Cross-Coupling Reactions of Aryl Iodides with Silver Carboxylates. ChemistryViews. [Link]

-

Kometani, A., et al. (2002). Abstraction of Iodine From Aromatic Iodides by Alkyl Radicals: Steric and Electronic Effects. The Journal of Organic Chemistry. [Link]

-

IntechOpen (2022). Radiopharmaceuticals in PET and SPECT Imaging: From Research to Clinical Practice. IntechOpen. [Link]

-

Zhdankin, V. V., & Stang, P. J. (2002). Novel Easy Preparations of Some Aromatic Iodine(I, III, and V) Reagents, Widely Applied in Modern Organic Synthesis. Arkivoc. [Link]

-

Liu, Z., et al. (2022). Future Prospective of Radiopharmaceuticals from Natural Compounds Using Iodine Radioisotopes as Theranostic Agents. MDPI. [Link]

-

Madsen, A. M., et al. (2013). Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry. [Link]

-

Anderson, K. W., et al. (2006). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society. [Link]

-

Lu, Z., & Twieg, R. J. (2007). Amino Acid Promoted/CuI-Catalyzed C—N Bond Formation Between Aryl Halides and Amines or N-Containing Heterocycles. Molecules. [Link]

-

Du, Y., et al. (2011). Formation of toxic iodinated disinfection by-products from compounds used in medical imaging. PubMed. [Link]

-

Friščić, T., & James, S. L. (2023). Reactivity trends for mechanochemical reductive coupling of aryl iodides. Taylor & Francis Online. [Link]

-

Madsen, A. M., et al. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. [Link]

-

Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides (Finkelstein Reaction). ResearchGate. [Link]

-

De la Cruz, N., et al. (2018). Iodinated disinfection byproduct formation from iohexol in sunlit and chlorinated urban wastewaters. Environmental Science: Water Research & Technology. [Link]

-

Clark, J. (2023). Properties of Aryl Halides. Chemistry LibreTexts. [Link]

-

Takemura, M., et al. (2018). Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides: A Potential Group of Halogen Bond Donors in a Rational Drug Design. Molecules. [Link]

Sources

- 1. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Abstraction of iodine from aromatic iodides by alkyl radicals: steric and electronic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides: A Potential Group of Halogen Bond Donors in a Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chinesechemsoc.org [chinesechemsoc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. US4746758A - Processes for preparing iodinated aromatic compounds - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. openmedscience.com [openmedscience.com]

- 19. researchgate.net [researchgate.net]

- 20. Formation of toxic iodinated disinfection by-products from compounds used in medical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Iodinated disinfection byproduct formation from iohexol in sunlit and chlorinated urban wastewaters - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D5EW00709G [pubs.rsc.org]

- 22. Structure-toxicity relationships of iodinated aromatic carbonates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(Difluoromethyl)-3-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed technical guide for performing the Suzuki-Miyaura cross-coupling reaction using 1-(difluoromethyl)-3-iodobenzene. The protocols and insights are designed for professionals in organic synthesis, medicinal chemistry, and materials science, offering a comprehensive approach from mechanistic principles to practical execution and analysis.

Introduction: The Strategic Importance of the Difluoromethyl Group